(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 1798417-24-9
VCID: VC4847319
InChI: InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+
SMILES: CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC
Molecular Formula: C17H18FNO3
Molecular Weight: 303.333

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide

CAS No.: 1798417-24-9

Cat. No.: VC4847319

Molecular Formula: C17H18FNO3

Molecular Weight: 303.333

* For research use only. Not for human or veterinary use.

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide - 1798417-24-9

Specification

CAS No. 1798417-24-9
Molecular Formula C17H18FNO3
Molecular Weight 303.333
IUPAC Name (E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-2-yl)prop-2-enamide
Standard InChI InChI=1S/C17H18FNO3/c1-17(21-2,14-7-3-4-8-15(14)18)12-19-16(20)10-9-13-6-5-11-22-13/h3-11H,12H2,1-2H3,(H,19,20)/b10-9+
Standard InChI Key PGLCJJFSRWUUIL-MDZDMXLPSA-N
SMILES CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2F)OC

Introduction

Synthesis

The synthesis of (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-2-yl)acrylamide typically involves:

  • Preparation of intermediates:

    • The furan-2-yl-acrylamide moiety is synthesized via an aldol condensation reaction using a furan derivative and an acrylamide precursor.

    • The 2-fluorophenyl methoxypropylamine is prepared by introducing the methoxy group and fluorine atom into a phenyl ring through nucleophilic substitution or Friedel-Crafts reactions.

  • Coupling reaction:

    • The two intermediates are coupled using amide bond formation techniques, such as employing carbodiimide-based coupling agents (e.g., EDC or HATU) in the presence of a base.

  • Purification:

    • The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Characterization Techniques

The compound can be characterized using the following analytical methods:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectra confirm the structure by identifying chemical shifts corresponding to the furan ring, fluorophenyl group, and amide functionality.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects characteristic functional group vibrations, such as C=O stretching (~1650 cm1^{-1}) for the amide group.

  • X-Ray Crystallography:

    • Used to determine the precise three-dimensional arrangement of atoms in crystalline forms.

Biological Activity

Compounds with similar structures often exhibit pharmacological properties due to their ability to interact with biological targets:

  • The fluorophenyl group may enhance binding affinity to enzymes or receptors.

  • Furan derivatives are known for antimicrobial, anti-inflammatory, and anticancer activities.

Drug Development

The combination of fluorine and heterocyclic systems suggests potential as a lead compound for drug discovery in areas such as:

  • Oncology

  • Neurological disorders

  • Anti-infective agents

Material Science

Acrylamide derivatives are sometimes used in polymer science for creating functional materials with specific properties.

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